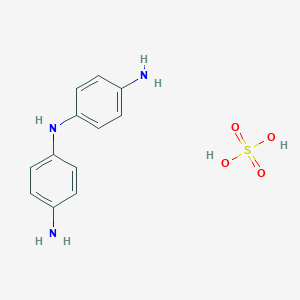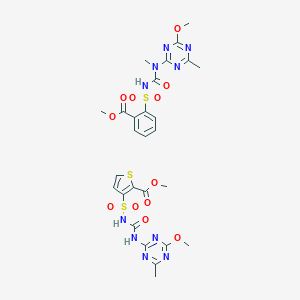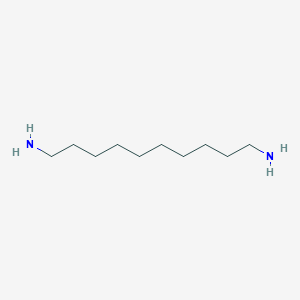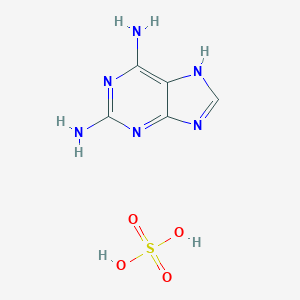
Diethyl 2-bromo-2-methylmalonate
Overview
Description
Diethyl 2-bromo-2-methylmalonate is a chemical compound with the molecular formula C8H13BrO4 . It is used as an initiator during the atom transfer radical polymerization of methyl methacrylate .
Synthesis Analysis
The synthesis of Diethyl 2-bromo-2-methylmalonate involves the use of 1,2,2,6,6-pentamethylpiperidine as an effective reducing agent for the radical chain conversion of primary bromoesters to the corresponding esters .Molecular Structure Analysis
The molecular weight of Diethyl 2-bromo-2-methylmalonate is 253.09 . The SMILES string representation of the molecule isCCOC(=O)C(C)(Br)C(=O)OCC . Chemical Reactions Analysis
Diethyl 2-bromo-2-methylmalonate has been used in the synthesis of polystyrene macroinitiator via atom transfer radical polymerization .Physical And Chemical Properties Analysis
Diethyl 2-bromo-2-methylmalonate is a liquid at room temperature . It has a refractive index ofn20/D 1.449 (lit.) and a density of 1.325 g/mL at 25 °C (lit.) .
Scientific Research Applications
Radical Chain Conversion
Diethyl 2-bromo-2-methylmalonate has been investigated for its use as a substrate in the radical chain conversion of primary bromoesters to the corresponding esters. This involves using reducing agents like 1,2,2,6,6-pentamethylpiperidine to facilitate the reaction .
Synthesis of Polystyrene Macroinitiator
This compound is utilized in the synthesis of polystyrene macroinitiator via atom transfer radical polymerization (ATRP) . ATRP is a method of producing polymers with well-defined molecular weights and structures .
Mechanism of Action
Target of Action
Diethyl 2-bromo-2-methylmalonate is primarily used as an initiator in the atom transfer radical polymerization of methyl methacrylate . Its primary targets are the monomers in the polymerization reaction, specifically methyl methacrylate .
Mode of Action
The compound interacts with its targets by initiating the polymerization process. It acts as a source of radicals, which are necessary for the polymerization of methyl methacrylate . The bromine atom in the compound is particularly important in this process, as it can easily form a radical .
Biochemical Pathways
The primary biochemical pathway affected by Diethyl 2-bromo-2-methylmalonate is the polymerization of methyl methacrylate. This process involves the formation of a polymer chain from individual monomers, a process that is initiated by the radicals provided by Diethyl 2-bromo-2-methylmalonate .
Result of Action
The result of the action of Diethyl 2-bromo-2-methylmalonate is the formation of a polymer chain from individual methyl methacrylate monomers . This process results in the creation of a new material with properties that are distinct from the original monomers.
Action Environment
The action of Diethyl 2-bromo-2-methylmalonate can be influenced by various environmental factors. For example, the temperature and pressure of the reaction environment can affect the rate of polymerization . Additionally, the presence of other substances in the reaction mixture can also influence the action of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-bromo-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQAXTUGPUBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183518 | |
| Record name | Diethyl bromomethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-bromo-2-methylmalonate | |
CAS RN |
29263-94-3 | |
| Record name | 1,3-Diethyl 2-bromo-2-methylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29263-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl bromomethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029263943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29263-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl bromomethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl bromomethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diethyl 2-bromo-2-methylmalonate in Atom Transfer Radical Polymerization (ATRP)?
A: Diethyl 2-bromo-2-methylmalonate acts as an initiator in ATRP. [, ] This controlled polymerization technique relies on a reversible activation-deactivation cycle involving the transfer of a halogen atom, in this case, bromine, from the initiator to a transition metal catalyst. This process generates radicals that initiate the polymerization of monomers.
Q2: How does the structure of Diethyl 2-bromo-2-methylmalonate influence its function as an ATRP initiator?
A2: The bromine atom in Diethyl 2-bromo-2-methylmalonate is bonded to a tertiary carbon atom. This weak C-Br bond is crucial for the initiation step in ATRP. The tertiary carbon radical formed upon homolytic cleavage is relatively stable, allowing for controlled polymerization. Additionally, the two ester groups provide steric hindrance, potentially influencing the polymerization kinetics and polymer properties.
Q3: Can you provide examples of specific polymers synthesized using Diethyl 2-bromo-2-methylmalonate as an ATRP initiator in the provided research?
A3: The provided research highlights the successful synthesis of various polymers using Diethyl 2-bromo-2-methylmalonate as an ATRP initiator:
- Poly(glycidyl methacrylate): This polymer was synthesized using Diethyl 2-bromo-2-methylmalonate under ICAR ATRP conditions with a copper catalyst and a reducing agent. [] This process allowed for control over molecular weight and distribution.
- Poly(4-vinylphenyloxirane): This epoxide-containing polymer was synthesized using Diethyl 2-bromo-2-methylmalonate and various multi-functional 2-bromoisobutyrates as initiators. [] The study also demonstrated the creation of block copolymers by chain extending bromine-capped polystyrene with 4-vinylphenyloxirane.
- Star-shaped polymers: Using tri-, tetra-, and hexafunctional 2-bromoisobutyrates, alongside Diethyl 2-bromo-2-methylmalonate as initiators, researchers achieved the synthesis of well-defined star-shaped polymers. []
Q4: Are there any challenges associated with using Diethyl 2-bromo-2-methylmalonate in ATRP?
A: One study showed that while Diethyl 2-bromo-2-methylmalonate was effective in copper-mediated ATRP, employing it with a tin-based catalyst (SnII-mediated ARGET ATRP) for synthesizing poly(glycidyl methacrylate) led to undesirable results. [] The tin species catalyzed epoxide ring-opening reactions, resulting in polymers with multimodal molecular weight distributions. This highlights the importance of careful catalyst selection when utilizing Diethyl 2-bromo-2-methylmalonate in ATRP.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



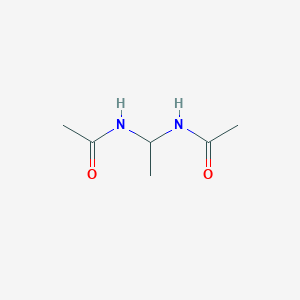
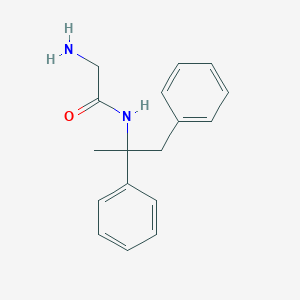
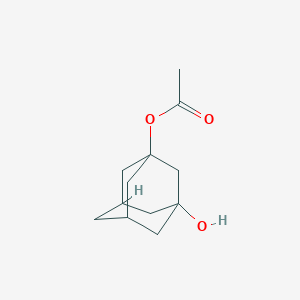
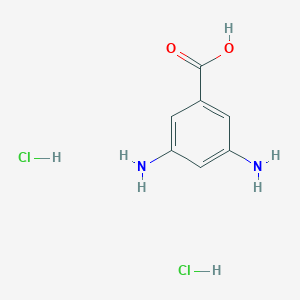
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
